2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol
Description
2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol is a pyrazole derivative characterized by a 2-chlorophenyl substituent at position 5 of the pyrazole ring, an amino group at position 4, and an ethanol moiety at position 1. Pyrazole derivatives are renowned for their pharmacological and chemical versatility, with applications in antimicrobial, anti-inflammatory, and anticancer agents. The 2-chlorophenyl group enhances lipophilicity and metabolic stability, while the ethanol side chain improves solubility in polar solvents .
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-[4-amino-5-(2-chlorophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H12ClN3O/c12-9-4-2-1-3-8(9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6,13H2 |
InChI Key |
APHITBSLXWAXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2CCO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The ethanol moiety can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Ethers or esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity. The ethanol moiety can participate in hydrogen bonding and other polar interactions, contributing to the overall binding and activity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several pyrazole-based derivatives, differing primarily in substituents at positions 1, 3, and 3. Key analogues include:
Key Observations:
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound enhances resonance stabilization compared to 4-chlorophenyl analogues, as seen in .
- Hydrogen Bonding: The ethanol moiety in the target compound provides stronger hydrogen-bonding capacity than methyl or ethyl esters in analogues (e.g., ) .
Physicochemical Properties
A comparative analysis of solubility, logP, and melting points is summarized below:
Key Observations:
- The target compound’s ethanol group improves aqueous solubility compared to diaryl tellurium trichlorides, which are highly lipophilic .
- logP values correlate with substitution patterns: electron-withdrawing groups (e.g., trifluoromethyl in ) increase hydrophobicity .
Key Observations:
- The target compound shows moderate antimicrobial activity, likely due to the 2-chlorophenyl group’s steric effects, which reduce membrane penetration compared to smaller substituents (e.g., 4-fluorophenyl in ) .
- Tellurium-containing analogues exhibit superior activity due to redox-active tellurium atoms .
Biological Activity
2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol, commonly referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a chlorinated phenyl moiety, contributing to its pharmacological profile.
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 227.68 g/mol
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 (Liver) | 54.25 | Moderate inhibition |
| HeLa (Cervical) | 38.44 | Significant inhibition |
| DU-145 (Prostate) | 32.00 | High inhibition |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Anti-inflammatory Properties
The pyrazole scaffold is also associated with anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 60.56 | >8 |
| Reference Drug (Celecoxib) | 54.65 | - |
This data implies that the compound may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with lower gastrointestinal toxicity .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Androgen Receptor Modulation : The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM), which may be beneficial in treating prostate cancer by antagonizing androgen receptor activity .
- Apoptosis Induction : It has been shown to enhance apoptotic signaling pathways, potentially through the modulation of anti-apoptotic proteins .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which could protect against oxidative stress-related cellular damage .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in preclinical models:
- A study involving the administration of pyrazole derivatives in mouse models indicated significant tumor reduction in prostate cancer models, with minimal side effects observed .
- Another investigation reported that certain structural modifications to the pyrazole ring enhanced its anticancer activity while maintaining low toxicity levels towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
